
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has delved into the synthesis of related benzamide derivatives and their structural characterization. Studies have focused on the condensation reactions involving aniline derivatives with benzoyl chloride in aqueous media, leading to the formation of N-(3-hydroxyphenyl) benzamide and its derivatives. These compounds were further modified to explore their pharmacological activities, emphasizing the versatility and reactivity of benzamide-based compounds in synthetic chemistry (Abbasi et al., 2014). Additionally, the crystal structure and biological activity of morpholino-indazole derivatives have been investigated, highlighting the importance of structural analysis in understanding the biological potential of these compounds (Jiu-Fu Lu et al., 2017).
Pharmacological Potential
Several studies have synthesized and evaluated benzamide derivatives for their pharmacological activities. For example, aromatic sulfonamide inhibitors of carbonic anhydrases have been prepared, demonstrating the potential of benzamide and sulfonamide moieties in developing inhibitors for specific enzymes. These inhibitors show varied activities against different isoforms of carbonic anhydrase, which is crucial in physiological processes such as respiration and acid-base balance (Supuran et al., 2013). Additionally, the synthesis of quinazoline derivatives carrying the benzamide moiety has been explored for their diuretic and antihypertensive properties, further underscoring the therapeutic relevance of benzamide-based compounds (Mujeeb Ur Rahman et al., 2014).
Enzyme Inhibition and Anti-inflammatory Activities
Benzamide derivatives have been synthesized to act as enzyme inhibitors, targeting cyclooxygenase enzymes for their analgesic and anti-inflammatory activities. Novel heterocyclic compounds derived from benzamide-based frameworks have shown promising results as COX inhibitors, with significant analgesic and anti-inflammatory effects, indicating the potential of these compounds in pain management and inflammation reduction (Abu‐Hashem et al., 2020).
Antitumor Activity
Research into morpholino-indazole derivatives, including those related to N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide, has shown significant antitumor activities. These compounds inhibit the proliferation of cancer cell lines, suggesting their potential application in cancer therapy (X. Ji et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-17-5-3-4-16(14-17)20-19(22)15-6-8-18(9-7-15)27(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLXJMLQGWRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

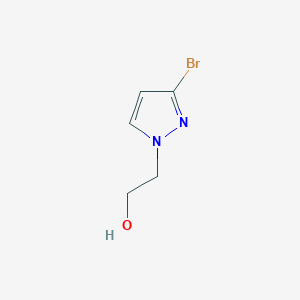
![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)

![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)
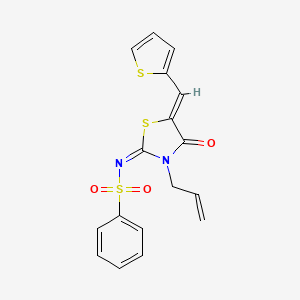
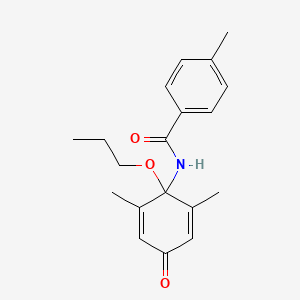
![3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2813720.png)
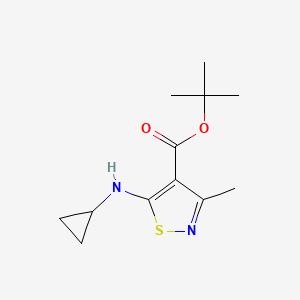


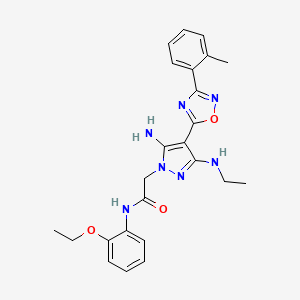

![8-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B2813729.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2813730.png)